

Commercial Availability and Research Applications of Pregnanetriol-d4: A Technical Guide

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Compound of Interest					
Compound Name:	Pregnanetriol-d4				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, availability, and research applications of **Pregnanetriol-d4**. **Pregnanetriol-d4** is the deuterated form of pregnanetriol, a key metabolite of 17α -hydroxyprogesterone. Its primary utility in a research setting is as an internal standard for the accurate quantification of endogenous pregnanetriol in biological samples using mass spectrometry-based techniques. This guide includes a summary of commercial suppliers, detailed experimental protocols for its use, and a visualization of a typical analytical workflow.

Commercial Sources and Availability of Pregnanetriol-d4

Pregnanetriol-d4 is available from several commercial suppliers specializing in reference standards and stable isotope-labeled compounds. The product is typically supplied as a neat solid and requires storage at -20°C. Purity levels are generally high, often exceeding 95% as determined by HPLC.



Supplier	Product Code	Purity	Storage	Notes
LGC Standards	TRC-P705162	>95% (HPLC)[1]	-20°C[1]	Also provides alternate CAS number 1098-45- 9.[1]
MedchemExpres s	HY-139389S	Not specified	Powder: -20°C for 3 years	States it can be used as a tracer or internal standard for NMR, GC-MS, or LC-MS.[2]
Vulcanchem	vc-p705162	Not specified	Not specified	Highlights its use in analytical method development and neurosteroid research.[3]
Mithridion	rw2-trc-p705162- 1mg	Not specified	-20°C	Available in 1mg and 10mg quantities.
Stable- Isotopes.com	SIT-96686	Not specified	Not specified	Lists the compound for sale.
TeraGenomics	rw2-trc-p705162- 1mg	Not specified	-20°C	Distributed by Gentaur.

The Role of Pregnanetriol-d4 in Steroid Analysis

Pregnanetriol-d4 is an ideal internal standard for quantitative analysis because it is chemically identical to the endogenous analyte (pregnanetriol) but has a different mass due to the deuterium labeling. This mass difference allows for its distinct detection by a mass spectrometer. By adding a known amount of **Pregnanetriol-d4** to a biological sample at the beginning of the sample preparation process, it can be used to correct for any loss of analyte



during extraction, derivatization, and analysis, thereby ensuring the accuracy and precision of the final measurement.

Experimental Protocols

The following are detailed methodologies for the quantitative analysis of pregnanetriol in biological fluids, such as urine and plasma, using **Pregnanetriol-d4** as an internal standard. These protocols are based on established methods in the scientific literature for steroid profiling.

Urinary Steroid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the comprehensive analysis of urinary steroid metabolites, including pregnanetriol.

- a. Sample Preparation:
- Internal Standard Spiking: To a 2 mL urine sample, add a known amount of Pregnanetriold4 solution in methanol.
- Enzymatic Hydrolysis: To deconjugate the steroids, add 1 mL of acetate buffer (pH 5.0) and 50 μ L of β -glucuronidase/sulfatase from Helix pomatia. Incubate the mixture at 55°C for 3 hours.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
 - Load the hydrolyzed urine sample onto the cartridge.
 - Wash the cartridge with 3 mL of deionized water to remove interfering substances.
 - Elute the steroids with 3 mL of methanol.
- Derivatization:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.



- \circ To the dry residue, add 50 μ L of methoxyamine hydrochloride in pyridine and incubate at 60°C for 60 minutes to form methyloxime derivatives of keto-steroids.
- Add 100 μL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ether derivatives of hydroxyl groups.

b. GC-MS Analysis:

- Injection: Inject 1-2 μL of the derivatized sample into the GC-MS system.
- Gas Chromatography: Use a capillary column (e.g., 30 m x 0.25 mm, 0.25 μm film thickness) with helium as the carrier gas. A typical temperature program starts at 180°C, ramps to 300°C, and holds for 5 minutes.
- Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions of pregnanetriol-TMS and Pregnanetriol-d4-TMS derivatives for quantification.

Plasma Steroid Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific for the quantification of steroids in plasma.

- a. Sample Preparation:
- Internal Standard Spiking: To a 500 μL plasma sample, add a known amount of Pregnanetriol-d4 solution in methanol.
- Protein Precipitation: Add 1.5 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
- Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
 - LLE: Transfer the supernatant to a new tube and add 2 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge. Collect the upper organic layer and evaporate to dryness.



- SPE: Alternatively, dilute the supernatant with 1 mL of water and perform SPE as described in the GC-MS protocol.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

b. LC-MS/MS Analysis:

- Liquid Chromatography: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size). A typical gradient elution involves a mobile phase of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
- Tandem Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both pregnanetriol and Pregnanetriol-d4. The collision energy for each transition should be optimized for maximum sensitivity.

Visualizations

Experimental Workflow for Urinary Steroid Analysis

The following diagram illustrates the general workflow for the quantitative analysis of urinary steroids using an internal standard like **Pregnanetriol-d4**.



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Caption: General workflow for steroid analysis using an internal standard.



This guide provides a comprehensive overview for researchers utilizing **Pregnanetriol-d4**. For specific applications, further optimization of the described protocols may be necessary. Always refer to the manufacturer's instructions and relevant scientific literature for the most accurate and up-to-date information.

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